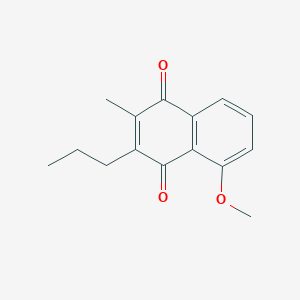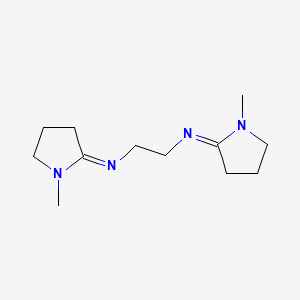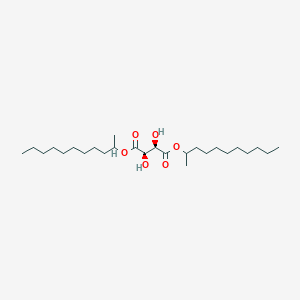
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes two undecyl groups and a dihydroxybutanedioate moiety. The stereochemistry of the compound is specified by the (2R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the butanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can be compared with other similar compounds, such as:
Diundecan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Differing in stereochemistry, which can affect its biological activity and reactivity.
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioic acid: Lacking the ester groups, which can influence its solubility and chemical reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both undecyl and dihydroxybutanedioate moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82052-73-1 |
|---|---|
Molekularformel |
C26H50O6 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C26H50O6/c1-5-7-9-11-13-15-17-19-21(3)31-25(29)23(27)24(28)26(30)32-22(4)20-18-16-14-12-10-8-6-2/h21-24,27-28H,5-20H2,1-4H3/t21?,22?,23-,24-/m1/s1 |
InChI-Schlüssel |
LQGOJDNOGONXHV-SNDHGLFQSA-N |
Isomerische SMILES |
CCCCCCCCCC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)CCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCC(C)OC(=O)C(C(C(=O)OC(C)CCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


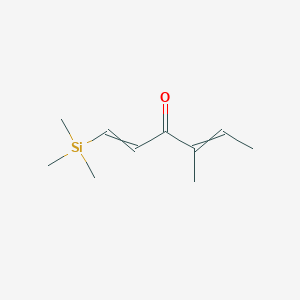
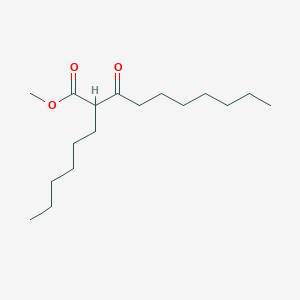

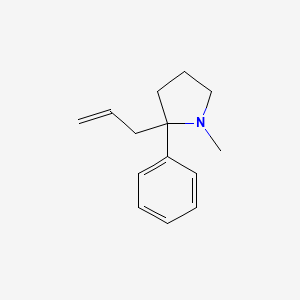
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
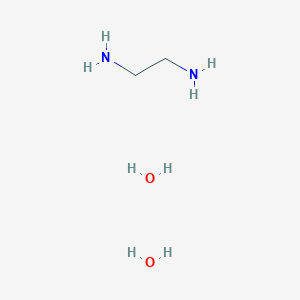
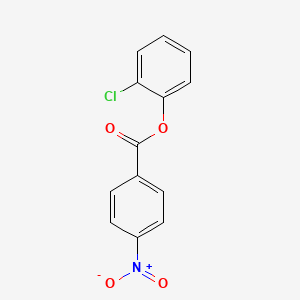

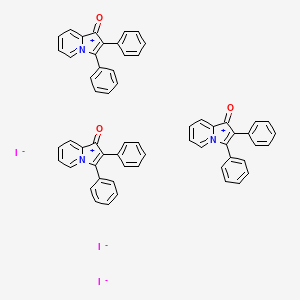
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

